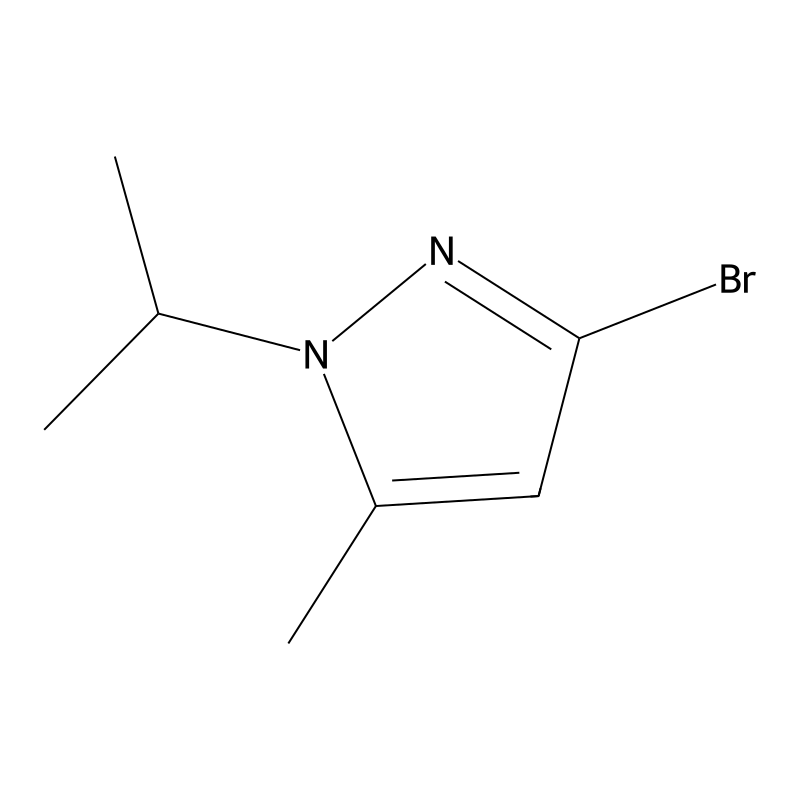

3-Bromo-1-isopropyl-5-methyl-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Bromo-1-isopropyl-5-methyl-1H-pyrazole is a heterocyclic organic compound characterized by its pyrazole ring with specific substituents. The molecular formula is , and it has a molecular weight of approximately 203.08 g/mol. This compound features a bromine atom at the 3-position, an isopropyl group at the 1-position, and a methyl group at the 5-position of the pyrazole ring. The structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthesizing more complex molecules.

- Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form pyrazole derivatives.

- Oxidation Reactions: The compound may also be oxidized to yield different functional groups, enhancing its reactivity.

These reactions highlight its versatility as an intermediate in organic synthesis.

Pyrazole compounds, including 3-bromo-1-isopropyl-5-methyl-1H-pyrazole, have been studied for their biological activities. They exhibit:

- Antimicrobial Properties: Some pyrazoles show effectiveness against various bacterial strains.

- Anti-inflammatory Effects: Certain derivatives have demonstrated potential in reducing inflammation.

- Anticancer Activity: Research indicates that pyrazole derivatives can inhibit cancer cell proliferation.

The specific biological activity of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole requires further investigation to establish its efficacy and mechanism of action.

The synthesis of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole can be achieved through several methods:

- Bromination of Isopropyl Pyrazole: Starting from 1-isopropyl-5-methylpyrazole, bromination can be performed using bromine or brominating agents.

- Cyclization Reactions: The compound can also be synthesized via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.

- Continuous Reaction Methods: Recent advancements involve continuous reaction techniques that improve yield and reduce waste, as described in patent literature .

These methods provide efficient pathways for producing this compound in laboratory settings.

3-Bromo-1-isopropyl-5-methyl-1H-pyrazole has several potential applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various medicinal compounds due to its biological activity.

- Agricultural Chemicals: Its antimicrobial properties may be utilized in developing agrochemicals for crop protection.

- Material Science: The compound's unique structure may contribute to new materials with specific properties, such as ligands in coordination chemistry.

These applications underscore the compound's significance in both research and industry.

Interaction studies involving 3-bromo-1-isopropyl-5-methyl-1H-pyrazole focus on its behavior with biological targets and other chemical species. Key areas of interest include:

- Metal Coordination: Pyrazoles often act as ligands that can coordinate with metal ions, forming complexes that have applications in catalysis and material science.

- Biological Targets: Investigating how this compound interacts with enzymes or receptors could reveal its therapeutic potential.

Such studies are crucial for understanding the full scope of this compound's utility.

Several compounds share structural similarities with 3-bromo-1-isopropyl-5-methyl-1H-pyrazole. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-Bromo-5-methylpyrazole | Bromine at the 3-position, methyl at the 5-position | Simpler structure; less steric hindrance |

| 4-Bromo-1-isopropylpyrazole | Bromine at the 4-position, isopropyl at the 1-position | Different reactivity due to bromine position |

| 3-Iodo-1-isopropylpyrazole | Iodine instead of bromine | Potentially different biological activity |

| 4-Methyl-3-bromopyrazole | Methyl at the 4-position | Variation in substitution pattern |

These compounds illustrate the diversity within pyrazole derivatives while highlighting the unique attributes of 3-bromo-1-isopropyl-5-methyl-1H-pyrazole, particularly its specific substitution pattern which may influence its reactivity and biological properties.